Acetoxyacetic anhydride
Overview
Description
Acetoxyacetic anhydride is an organic compound with the molecular formula C6H8O5. It is a derivative of acetic anhydride and contains an acetoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
Acetoxyacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the acetylation of nucleosides and other compounds.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoxyacetic anhydride can be synthesized through the acetylation of acetic acid derivatives. One common method involves the reaction of acetic anhydride with acetic acid in the presence of a catalyst such as phosphorus oxide . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale acetylation processes. These processes often involve the use of acetic anhydride and acetic acid as starting materials, with catalysts to enhance the reaction efficiency . The production methods are designed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Acetoxyacetic anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and esterification . These reactions are influenced by the presence of the acetoxy group, which can act as a leaving group in substitution reactions.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction involves nucleophiles such as amines or alcohols reacting with this compound to form amides or esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and acetoxyacetic acid.
Esterification: Reacting with alcohols under acidic conditions forms esters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acids: Formed from hydrolysis reactions.
Mechanism of Action
The mechanism of action of acetoxyacetic anhydride involves nucleophilic acyl substitution reactions. The acetoxy group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new compounds . This mechanism is crucial in its role as an acetylating agent in various chemical reactions.
Comparison with Similar Compounds
Acetic Anhydride: A simpler anhydride with the formula (CH3CO)2O, widely used in organic synthesis.
Propionic Anhydride: Another anhydride with a similar structure but with a propionyl group instead of an acetyl group.
Uniqueness: Acetoxyacetic anhydride is unique due to the presence of the acetoxy group, which provides distinct reactivity and applications compared to other anhydrides. Its ability to participate in specific acetylation reactions makes it valuable in both research and industrial contexts .
Properties
IUPAC Name |
(2-acetyloxyacetyl) 2-acetyloxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJMHFIKYREHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)OC(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441070 | |
Record name | Acetic acid, (acetyloxy)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25769-61-3 | |
Record name | Acetic acid, (acetyloxy)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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